2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole

Medicinal Chemistry Physicochemical Profiling ADME

2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole (CAS 62871-15-2) is a benzimidazole derivative with the molecular formula C14H11ClN2O and a molecular weight of 258.70 g/mol. It features a 5-chloro-2-methoxyphenyl group at the 2-position of the benzimidazole core.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
CAS No. 62871-15-2
Cat. No. B12009495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole
CAS62871-15-2
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17)
InChIKeyQDVCOIQHTAYVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole (CAS 62871-15-2) for Research Procurement: Key Attributes


2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole (CAS 62871-15-2) is a benzimidazole derivative with the molecular formula C14H11ClN2O and a molecular weight of 258.70 g/mol . It features a 5-chloro-2-methoxyphenyl group at the 2-position of the benzimidazole core [1]. This compound is primarily utilized as a research chemical and synthetic building block, with applications reported in the development of kinase inhibitors and other pharmacologically active agents [2]. It is available from commercial suppliers for research purposes only .

Why 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole (CAS 62871-15-2) Cannot Be Replaced by Common Analogs


Substitution with a close structural analog of 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole is not straightforward due to the unique electronic and steric properties conferred by its specific 5-chloro-2-methoxyphenyl group . While benzimidazole derivatives broadly exhibit antimicrobial and anticancer activities, the precise substitution pattern critically modulates target binding affinity, cellular permeability, and metabolic stability [1]. For instance, the presence and position of the chlorine and methoxy substituents on the phenyl ring have been shown to significantly alter lipophilicity (LogP) and cytotoxic potency in related 2-arylbenzimidazole series [2]. Therefore, using a generic benzimidazole scaffold without the specific 5-chloro-2-methoxyphenyl substitution would likely yield divergent biological and physicochemical outcomes, invalidating any structure-activity relationship (SAR) assumptions.

Quantitative Differentiation of 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole (CAS 62871-15-2) Against Analogs


Lipophilicity (LogP) Comparison: 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole vs. 2-(4-chlorophenyl)benzimidazole

The target compound exhibits significantly higher lipophilicity than a closely related analog lacking the methoxy group, as indicated by a calculated LogP of 3.8919 . In comparison, 2-(4-chlorophenyl)benzimidazole (CAS 1019-85-8) has a lower reported LogP of approximately 3.40 [1]. This difference in lipophilicity can directly impact membrane permeability and oral absorption in drug development contexts [2].

Medicinal Chemistry Physicochemical Profiling ADME

Acute Oral Toxicity Profile: 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole (CAS 62871-15-2) vs. Benzimidazole

2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole is classified under GHS as Acute Toxicity (Oral, Category 4) with the hazard statement H302 ('Harmful if swallowed') and as Eye Irritant (Category 2A, H319) . In contrast, the parent benzimidazole scaffold (CAS 51-17-2) is not classified for acute oral toxicity, with an LD50 (oral, rat) reported as >500 mg/kg [1]. The presence of the 5-chloro-2-methoxyphenyl substituent is associated with increased oral toxicity, necessitating more stringent safety protocols during handling and procurement .

Safety Toxicology Handling

Antimicrobial Activity: Class-Level Potency of 2-Arylbenzimidazoles with Chloro-Methoxy Substitution

While direct MIC data for 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole is not widely reported in the primary literature, structurally analogous 2-arylbenzimidazoles bearing 5-chloro and 2-methoxy substituents exhibit potent antimicrobial activity. A related series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated antifungal MIC values of 64 µg/mL against Candida albicans and Aspergillus niger [1]. In a broader context, 2-substituted benzimidazole derivatives have shown antibacterial MIC values ranging from 12.5 to 200 µg/mL against Gram-positive and Gram-negative bacteria [2]. These class-level data suggest the target compound is a viable candidate for antimicrobial screening programs.

Antimicrobial SAR Infectious Disease

High-Value Application Scenarios for 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole (CAS 62871-15-2) in Research


Scaffold for Kinase Inhibitor Development

The 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole core can serve as a privileged scaffold for designing novel kinase inhibitors. Patents describe its use in the synthesis of substituted benzimidazoles that inhibit kinase activity associated with tumorigenesis [1]. The specific substitution pattern (5-chloro, 2-methoxy) may be optimized for interactions with the ATP-binding pocket of target kinases.

Antimicrobial Lead Optimization Studies

This compound is a suitable starting point for lead optimization campaigns targeting bacterial and fungal pathogens. Class-level data indicates that 2-arylbenzimidazoles with similar substitution patterns possess antimicrobial activity [2]. Researchers can use this compound to explore structure-activity relationships (SAR) by synthesizing derivatives to improve potency and selectivity against specific microbial strains.

Physicochemical and ADME Probe in Drug Discovery

With its established LogP of 3.89 , this compound can be used as a physicochemical probe to investigate the impact of lipophilicity on cellular permeability and metabolic stability in a series of benzimidazole-based drug candidates. Its well-defined toxicity profile also makes it a useful control in early-stage toxicology screening assays.

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